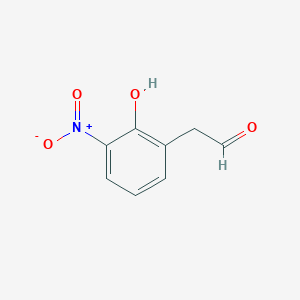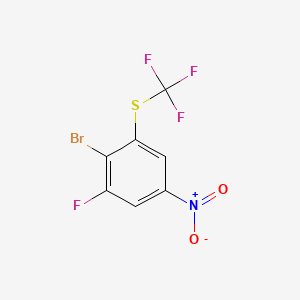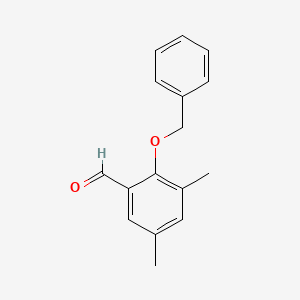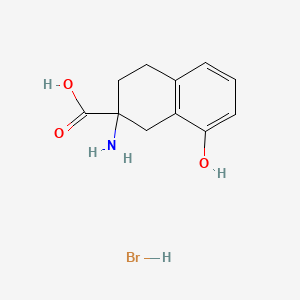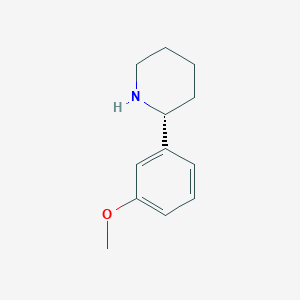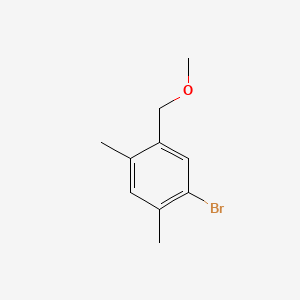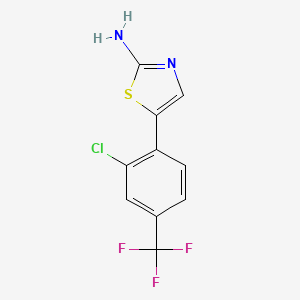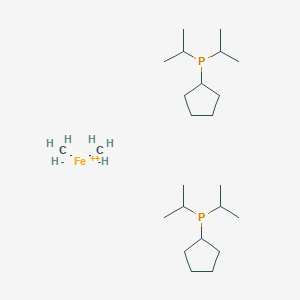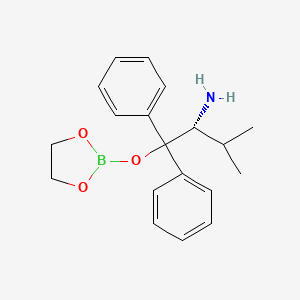
(R)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring, which is known for its utility in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine typically involves the formation of the dioxaborolane ring followed by the introduction of the amine and diphenyl groups. One common method involves the reaction of a suitable boronic acid derivative with an appropriate diol to form the dioxaborolane ring. This is followed by the addition of the amine and diphenyl groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the boron-containing ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its boron-containing ring is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the development of new drugs. Its unique structure allows for the exploration of novel pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mecanismo De Acción
The mechanism of action of ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron-containing ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
- (S)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
- 1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
Uniqueness
®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different pharmacological properties and efficacy in various applications.
Propiedades
Fórmula molecular |
C19H24BNO3 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
(2R)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine |
InChI |
InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m1/s1 |
Clave InChI |
YJZIPVDPYPQAMN-GOSISDBHSA-N |
SMILES isomérico |
B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@@H](C(C)C)N |
SMILES canónico |
B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


